molecular formula C9H9NO3 B8718339 8-Hydroxy-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

8-Hydroxy-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

Cat. No.: B8718339
M. Wt: 179.17 g/mol
InChI Key: UPEPOORKWSYULD-UHFFFAOYSA-N
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Description

8-Hydroxy-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a heterocyclic compound that belongs to the benzoxazepine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzene ring fused with an oxazepine ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with a suitable carbonyl compound, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Formation of reduced analogs.

    Substitution: Introduction of different substituents on the benzene or oxazepine ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of electrophilic or nucleophilic reagents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Hydroxy-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
  • 6-Hydroxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Uniqueness

8-Hydroxy-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

8-hydroxy-3,4-dihydro-2H-1,4-benzoxazepin-5-one

InChI

InChI=1S/C9H9NO3/c11-6-1-2-7-8(5-6)13-4-3-10-9(7)12/h1-2,5,11H,3-4H2,(H,10,12)

InChI Key

UPEPOORKWSYULD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C2)O)C(=O)N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 8-(methyloxy)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (Preparation 25) (7.98 g, 41.3 mmol) and hydrobromic acid (100 ml, 1842 mmol) was stirred and heated at 110° C. for 7 hours. Then the reaction mixture was evaporated and azeotroped twice with 150 ml of ethanol to give the title compound (8.66 g) light brown solid which was used without purification. MS (ES) C9H9NO3 requires 179; found 180 [M+H]+.
Quantity
7.98 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

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